Losartan-d9

Übersicht

Beschreibung

Losartan-d9 is a deuterated form of losartan, an angiotensin II receptor antagonist commonly used to treat high blood pressure and protect the kidneys from damage due to diabetes. The deuterium atoms in this compound replace the hydrogen atoms in the molecule, which can enhance its metabolic stability and potentially improve its pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Losartan-d9 involves the incorporation of deuterium atoms into the losartan molecule. One common method is the hydrogen-deuterium exchange reaction, where losartan is treated with deuterium gas in the presence of a catalyst. Another approach is the use of deuterated reagents in the synthesis of losartan from its precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the deuterated product.

Analyse Chemischer Reaktionen

Types of Reactions

Losartan-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted this compound compounds.

Wissenschaftliche Forschungsanwendungen

Losartan-d9 has several scientific research applications, including:

Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of losartan.

Biology: Employed in studies to understand the biological effects of deuterium substitution on drug metabolism.

Medicine: Investigated for its potential to improve the pharmacokinetic properties of losartan, leading to better therapeutic outcomes.

Industry: Used in the development of new formulations and drug delivery systems to enhance the efficacy and stability of losartan.

Wirkmechanismus

Losartan-d9 exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). This inhibition prevents angiotensin II from binding to the receptor, leading to vasodilation and reduced blood pressure. The deuterium atoms in this compound may enhance its binding affinity and prolong its action by slowing down its metabolic degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Losartan: The non-deuterated form of Losartan-d9, commonly used to treat hypertension.

Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Irbesartan: An angiotensin II receptor antagonist used for similar indications as losartan.

Uniqueness of this compound

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to non-deuterated losartan. This can lead to longer-lasting effects and potentially reduced dosing frequency.

Biologische Aktivität

Losartan-d9, a deuterated analog of losartan, is an angiotensin II receptor blocker (ARB) primarily used to treat hypertension and related conditions. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse sources.

Overview of this compound

This compound is designed to enhance the pharmacokinetic properties of losartan. The incorporation of deuterium is expected to improve metabolic stability, potentially leading to prolonged action and reduced side effects. Losartan itself functions by blocking the angiotensin II type 1 receptor (AT1), leading to vasodilation and decreased blood pressure.

Pharmacodynamics

Mechanism of Action:

this compound inhibits the binding of angiotensin II to AT1 receptors, which are prevalent in vascular smooth muscle and adrenal glands. This inhibition results in:

- Vasodilation : Reduced blood pressure through relaxation of blood vessels.

- Decreased Aldosterone Secretion : Lowering sodium retention and fluid volume.

Affinity and Potency:

Research indicates that losartan and its active metabolite, E-3174, bind with significantly higher affinity to AT1 receptors compared to AT2 receptors, enhancing their therapeutic effects .

Pharmacokinetics

This compound exhibits altered pharmacokinetic properties due to deuteration:

- Bioavailability : Approximately 33% for losartan; expected improvements in this compound.

- Volume of Distribution : Estimated at 34.4 L for losartan; similar or improved for this compound.

- Protein Binding : High protein binding (98.6-98.8%) is expected to be maintained in this compound.

Case Studies

-

Hypertensive Patients :

A study comparing animal models with human subjects indicated that losartan effectively lowers blood pressure in hypertensive patients, correlating well with plasma drug levels . -

Severe Hepatic Injury :

A notable case involved a 61-year-old female who experienced acute liver injury attributed to losartan use. This case highlighted the potential hepatotoxicity associated with ARBs, necessitating close monitoring in patients . -

Angioedema Incidence :

Another case reported a patient developing angioedema while on losartan, underscoring the need for awareness regarding this rare but serious side effect .

Research Findings

Recent studies have explored the potential of this compound in oncology:

- Osteosarcoma Treatment : Research demonstrated that losartan can inhibit monocyte recruitment in osteosarcoma models, suggesting potential anti-tumor activity when combined with other therapies like toceranib .

Comparative Data Table

| Parameter | Losartan | This compound |

|---|---|---|

| Bioavailability | ~33% | Expected improvement |

| Volume of Distribution | 34.4 L | Similar or improved |

| Protein Binding | 98.6-98.8% | Expected similar levels |

| Major Metabolite | E-3174 | Potentially enhanced |

| Clinical Applications | Hypertension, Nephropathy | Oncology, Hypertension |

Eigenschaften

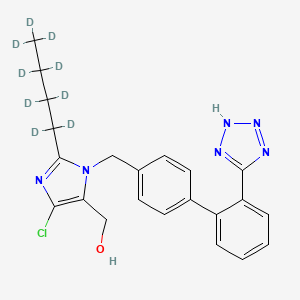

IUPAC Name |

[5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3,2D2,3D2,8D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIFNNKUMBGKDQ-WRMMWXQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.